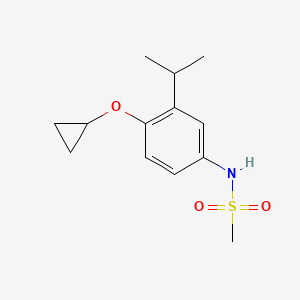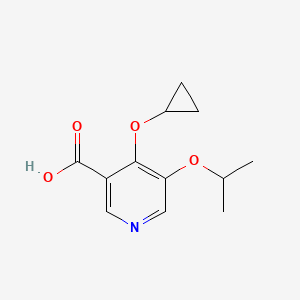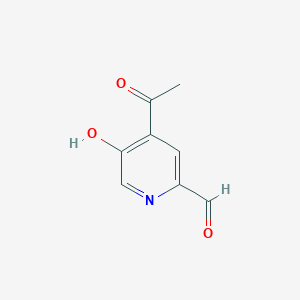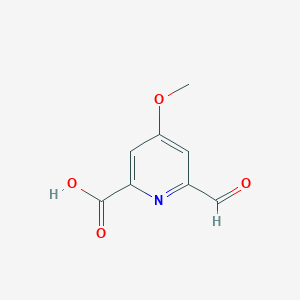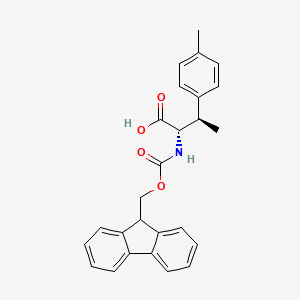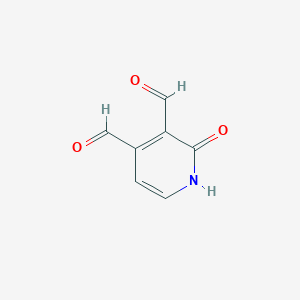![molecular formula C17H12N2OS2 B14850159 2-(Benzylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol](/img/structure/B14850159.png)
2-(Benzylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-ol is a complex organic compound that belongs to the class of benzothienopyrimidines This compound is characterized by the presence of a benzylsulfanyl group attached to a benzothieno[3,2-d]pyrimidin-4-ol core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothieno Core: The initial step involves the construction of the benzothieno core through cyclization reactions. This can be achieved by reacting appropriate thiophene derivatives with suitable reagents under controlled conditions.
Introduction of the Pyrimidine Ring: The next step involves the introduction of the pyrimidine ring onto the benzothieno core. This can be accomplished through condensation reactions using appropriate amines and aldehydes.
Attachment of the Benzylsulfanyl Group: The final step involves the introduction of the benzylsulfanyl group. This can be achieved through nucleophilic substitution reactions using benzylthiol and suitable leaving groups.
Industrial Production Methods
Industrial production of 2-(Benzylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-ol may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-(Benzylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles or electrophiles under appropriate conditions, such as elevated temperatures or the presence of catalysts.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
科学的研究の応用
2-(Benzylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-ol has found applications in various fields of scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-(Benzylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and induction of cellular responses.
類似化合物との比較
Similar Compounds
- 2-(Benzylsulfanyl)-3-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-one
- 2-(Benzylsulfanyl)-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-one
- 2-(Benzylsulfanyl)-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-one
Uniqueness
2-(Benzylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-ol is unique due to its specific structural features, including the presence of the benzylsulfanyl group and the benzothieno[3,2-d]pyrimidin-4-ol core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C17H12N2OS2 |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
2-benzylsulfanyl-3H-[1]benzothiolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H12N2OS2/c20-16-15-14(12-8-4-5-9-13(12)22-15)18-17(19-16)21-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19,20) |
InChIキー |
IOADGBPTDRSNRW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2)SC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


